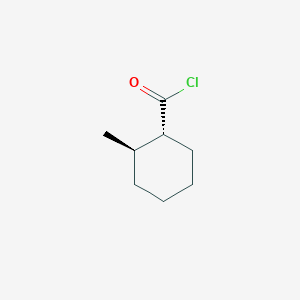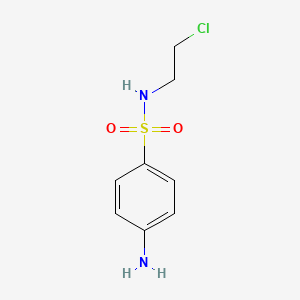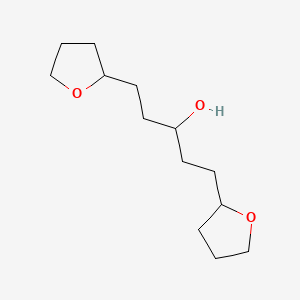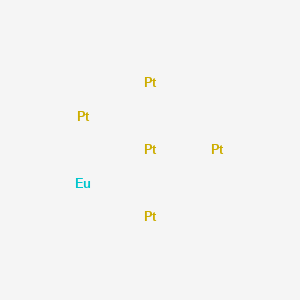
Europium--platinum (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium-platinum (1/5) is a compound that combines the rare earth element europium with platinum in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of europium-platinum (1/5) typically involves the reaction of europium salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where europium chloride and platinum chloride are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of europium-platinum (1/5) may involve more scalable techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for the precise control of the stoichiometry and purity of the compound, which is crucial for its applications in high-tech industries.
Análisis De Reacciones Químicas
Types of Reactions: Europium-platinum (1/5) can undergo various chemical reactions, including:
Oxidation: The europium component can be oxidized from Eu(II) to Eu(III), while platinum can form oxides.
Reduction: Platinum can be reduced from Pt(IV) to Pt(II) or Pt(0), and europium can be reduced from Eu(III) to Eu(II).
Substitution: Ligands attached to europium or platinum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium oxide and platinum oxide, while reduction may produce elemental europium and platinum.
Aplicaciones Científicas De Investigación
Europium-platinum (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Platinum-based compounds are well-known for their anticancer properties, and europium-platinum (1/5) is being explored for its potential in cancer therapy.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as phosphors for LED technology and components for electronic devices.
Mecanismo De Acción
The mechanism of action of europium-platinum (1/5) involves the interaction of its components with molecular targets:
Europium: The luminescent properties of europium are due to its ability to absorb and emit light, which is utilized in imaging applications.
Platinum: Platinum exerts its effects by binding to DNA and forming crosslinks, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer applications.
Comparación Con Compuestos Similares
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Platinum Chloride (PtCl₂): Used in catalysis and as a precursor for other platinum compounds.
Europium-Doped Yttrium Oxide (Y₂O₃Eu): Used in red phosphors for display technology.
Uniqueness: Europium-platinum (1/5) is unique due to the combination of europium’s luminescent properties and platinum’s catalytic and anticancer properties
Propiedades
Número CAS |
12133-18-5 |
|---|---|
Fórmula molecular |
EuPt5 |
Peso molecular |
1127.4 g/mol |
Nombre IUPAC |
europium;platinum |
InChI |
InChI=1S/Eu.5Pt |
Clave InChI |
ATDBROVASDAJSP-UHFFFAOYSA-N |
SMILES canónico |
[Eu].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


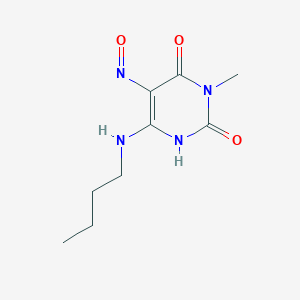
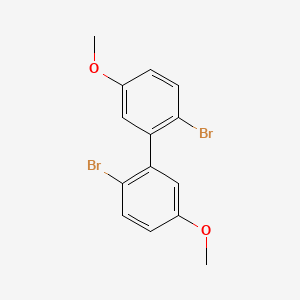
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
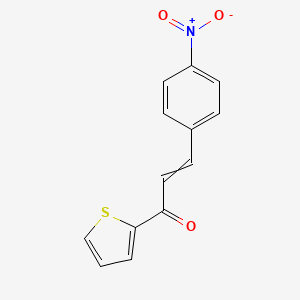
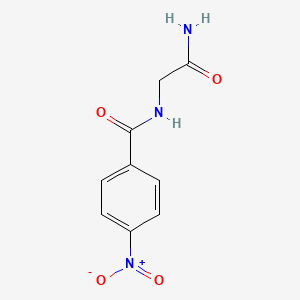
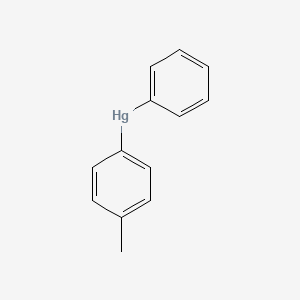
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
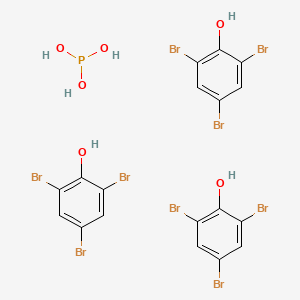
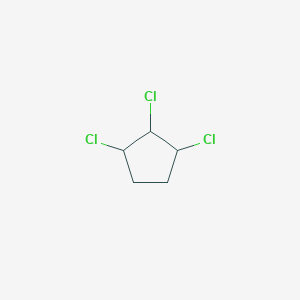
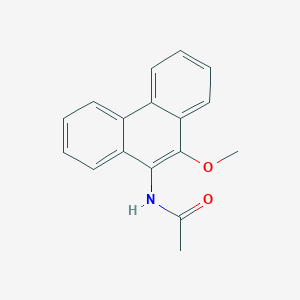
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
